molecular formula C10H18N4O2 B13575730 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid

2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid

Cat. No.: B13575730
M. Wt: 226.28 g/mol
InChI Key: BZUYQCFPYURNGQ-UHFFFAOYSA-N
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Description

2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid is a complex organic compound that features a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the triazole ring, followed by its attachment to the amino acid backbone. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid
  • 2-Amino-5-(3-methyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid

Uniqueness

Compared to similar compounds, 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid is unique due to the presence of two methyl groups on the triazole ring. This structural feature may enhance its biological activity and specificity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

2-amino-5-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpentanoic acid

InChI

InChI=1S/C10H18N4O2/c1-7-12-8(2)14(13-7)6-4-5-10(3,11)9(15)16/h4-6,11H2,1-3H3,(H,15,16)

InChI Key

BZUYQCFPYURNGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CCCC(C)(C(=O)O)N

Origin of Product

United States

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